molecular formula C9H19NO B1622156 2-(3-Methoxypropyl)piperidine CAS No. 915922-77-9

2-(3-Methoxypropyl)piperidine

Cat. No. B1622156
M. Wt: 157.25 g/mol
InChI Key: YECWYDXDKXESES-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)piperidine, also known as MPP, is a chemical compound that belongs to the piperidine family. It is a colorless liquid with a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol. MPP has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis.

Scientific Research Applications

  • Analytical Chemistry and Toxicology : 2-(3-Methoxypropyl)piperidine has been characterized in the context of analytical chemistry, particularly in identifying and analyzing psychoactive substances. For instance, De Paoli et al. (2013) developed a method for analyzing similar compounds in biological matrices using HPLC-UV and mass spectrometry (De Paoli et al., 2013).

  • Pharmaceutical Research : In the field of pharmaceutical research, compounds structurally related to 2-(3-Methoxypropyl)piperidine have been investigated for their potential therapeutic applications. For example, Li et al. (2013) identified a compound as a potent and selective inhibitor with potential applications in cancer treatment (Li et al., 2013).

  • Synthetic Chemistry : This compound also plays a significant role in synthetic chemistry. Okitsu et al. (2001) explored the nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, demonstrating new methods for preparing these compounds (Okitsu et al., 2001).

  • Material Science : In material science, research by Kaya et al. (2016) on the corrosion inhibition properties of piperidine derivatives on iron suggests potential applications of these compounds in preventing metal corrosion (Kaya et al., 2016).

  • Microbiology and Biochemistry : The compound has been studied in the context of microbiology and biochemistry. For instance, Kim et al. (2011) discovered a compound that selectively kills bacterial persisters, highlighting its potential role in addressing antibiotic resistance (Kim et al., 2011).

properties

IUPAC Name

2-(3-methoxypropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-8-4-6-9-5-2-3-7-10-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECWYDXDKXESES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405689
Record name 2-(3-methoxypropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypropyl)piperidine

CAS RN

915922-77-9
Record name 2-(3-methoxypropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxypropyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BN Szafran, A Borazjani, HL Scheaffer… - ACS Pharmacology & …, 2022 - ACS Publications
Carboxylesterases are members of the serine hydrolase superfamily and metabolize drugs, pesticides, and lipids. Previous research showed that inhibition of carboxylesterase 1 (CES1…
Number of citations: 5 pubs.acs.org

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